3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol
Overview
Description
3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol is a quinoline derivative characterized by the presence of bromine, fluorine, and trifluoromethyl groups.
Mechanism of Action
Mode of Action
Like other quinoline derivatives, it may interact with its targets by forming hydrogen bonds and aromatic interactions, leading to changes in the target’s function .
Pharmacokinetics
Its molecular weight (31005 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol generally have better absorption and distribution in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol typically involves the cyclization of appropriately substituted anilines with suitable reagents. One common method includes the reaction of 2-trifluoromethylaniline with bromine and fluorine-containing reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Electrophilic Substitution: Reagents like bromine or iodine in the presence of catalysts.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and antineoplastic properties.
Industry: Utilized in the development of materials with specific electronic or optical properties
Comparison with Similar Compounds
6-Fluoroquinoline: Lacks the bromine and trifluoromethyl groups, resulting in different reactivity and applications.
3-Bromoquinoline: Does not contain the fluorine and trifluoromethyl groups, affecting its chemical properties.
2-(Trifluoromethyl)quinoline: Missing the bromine and fluorine atoms, leading to variations in its biological activity
Uniqueness: 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol is unique due to the combination of bromine, fluorine, and trifluoromethyl groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
3-bromo-6-fluoro-2-(trifluoromethyl)-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrF4NO/c11-7-8(17)5-3-4(12)1-2-6(5)16-9(7)10(13,14)15/h1-3H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCSZUCEZSMGAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C(=C(N2)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrF4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674812 | |
Record name | 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-66-1 | |
Record name | 3-Bromo-6-fluoro-2-(trifluoromethyl)-4-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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